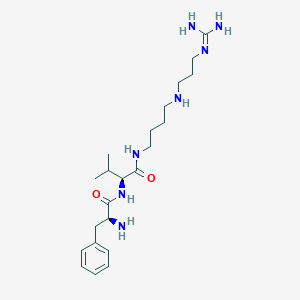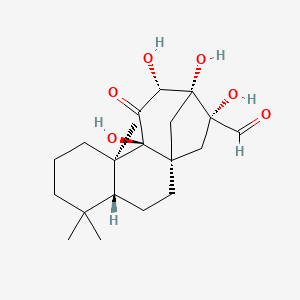
Polidronium chloride
Descripción general
Descripción
Polidronium Chloride, also known as Polyquaternium 1, is not a discrete structure . It is a polycationic ophthalmic preservative and is commonly used in contactology . It is known to inhibit the growth of microbial contaminants in multi-dose bottles of topical medications .
Physical And Chemical Properties Analysis
Polidronium Chloride has a molecular weight of 557.0 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 9 . It has a Rotatable Bond Count of 20 . Its Exact Mass and Monoisotopic Mass are 555.260869 g/mol . It has a Topological Polar Surface Area of 121 Ų and a Heavy Atom Count of 34 .Aplicaciones Científicas De Investigación
Method of Application
Polidronium chloride is included in the formulation of eye drops at very low concentrations (around 0.001%) . These eye drops are then applied directly to the eyes.
Results and Outcomes
The use of Polidronium chloride in eye drops has been found to be less irritating to the eyes compared to other preservatives like benzalkonium chloride. This makes it a preferred choice for individuals who require frequent or long-term use of eye drops.
Ophthalmology: Treatment of Ocular Stresses
Polidronium chloride has been found to activate P2X7 receptors on ocular cells . This activation can lead to various responses including apoptosis, inflammation, or cell proliferation .
Method of Application
Polidronium chloride is applied to the eyes in the form of eye drops. The specific concentration used can vary depending on the specific condition being treated .
Results and Outcomes
Activation of P2X7 receptors by Polidronium chloride can help in the treatment of various ocular conditions. For example, it can help in the treatment of age-related macular degeneration, diabetic retinopathy, and glaucoma .
Contact Lens Solutions
Polidronium chloride is used as a preservative in contact lens solutions . It offers benefits in terms of ocular tolerability compared to benzalkonium chloride .
Method of Application
Polidronium chloride is added to contact lens solutions. The specific concentration used can vary depending on the specific formulation .
Results and Outcomes
The use of Polidronium chloride in contact lens solutions has been found to be less irritating to the eyes compared to other preservatives like benzalkonium chloride . This makes it a preferred choice for individuals who require frequent or long-term use of contact lens solutions.
Antimicrobial for Sensitive Tissue
Polidronium chloride is used as an antimicrobial for products targeting mucus membrane or other sensitive tissue .
Method of Application
Polidronium chloride is included in the formulation of products targeting mucus membrane or other sensitive tissue . The specific concentration used can vary depending on the specific formulation .
Results and Outcomes
The use of Polidronium chloride as an antimicrobial has been found to be effective for products targeting mucus membrane or other sensitive tissue .
Ocular Preservatives
Polidronium chloride is used as an ocular preservative in various ophthalmic preparations . It is often included to prevent the chances of inadvertent contamination of the ocular formulations preserved in multidose containers .
Method of Application
Polidronium chloride is added to ocular preparations at specific concentrations . These preparations are then applied topically to the eyes.
Results and Outcomes
The use of Polidronium chloride as an ocular preservative has been found to be less irritating to the eyes compared to other preservatives . This makes it a preferred choice for individuals who require frequent or long-term use of ocular preparations .
Antimicrobial for Products Targeting Mucus Membrane
Polidronium chloride is used as an antimicrobial for products targeting mucus membrane or other sensitive tissue .
Method of Application
Polidronium chloride is included in the formulation of products targeting mucus membrane or other sensitive tissue . The specific concentration used can vary depending on the specific formulation .
Results and Outcomes
The use of Polidronium chloride as an antimicrobial has been found to be effective for products targeting mucus membrane or other sensitive tissue .
Safety And Hazards
Polidronium Chloride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . These hazards are identified under the GHS Classification .
Relevant Papers One paper discusses the in vitro evaluation for corneal damages by anti-glaucoma combination eye drops using human corneal epithelial cell (HCE-T) . Another paper discusses managing adverse effects of glaucoma medications . These papers could provide more insights into the use and effects of Polidronium Chloride.
Propiedades
IUPAC Name |
dimethyl-bis[(E)-4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N3O6.3ClH/c1-23(2,7-3-5-9-24(11-17-26,12-18-27)13-19-28)8-4-6-10-25(14-20-29,15-21-30)16-22-31;;;/h3-6,26-31H,7-22H2,1-2H3;3*1H/q+3;;;/p-3/b5-3+,6-4+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWYSKRSMXGNK-VHJGTCNUSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=CC[N+](CCO)(CCO)CCO)CC=CC[N+](CCO)(CCO)CCO.[Cl-].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C/C=C/C[N+](CCO)(CCO)CCO)(C/C=C/C[N+](CCO)(CCO)CCO)C.[Cl-].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48Cl3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5282453 | |
CAS RN |
75345-27-6 | |
| Record name | Poliquaternium-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyquaternium 1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)


![N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B610080.png)



![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)


